(6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-基)(3-((5-氟嘧啶-2-基)氧基)吡咯烷-1-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
is a complex organic molecule. It is related to the class of compounds known as 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazines . These compounds are known to have various biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring systems and functional groups. The pyrazolo[5,1-b][1,3]oxazine core is a bicyclic system with nitrogen atoms in the rings . The fluoropyrimidinyl group is a heterocyclic aromatic ring containing nitrogen and fluorine . The pyrrolidinyl group is a saturated nitrogen-containing ring .科学研究应用
抗惊厥和钠离子通道阻断应用
研究表明,某些与目标化合物具有结构相似性的化合物在抗惊厥剂的开发中显示出潜力。例如,一项研究详细介绍了新衍生物作为钠离子通道阻断剂和抗惊厥剂的合成和评估,突出了它们在用于评估抗惊厥活性的模型中的有效性 (Malik & Khan, 2014)。这表明可以探索给定化合物的衍生物以获得类似的药理特性。
药物制剂和溶解度提高
在药物开发领域,提高水溶性差的化合物的溶解度和生物利用度至关重要。一项针对具有相似结构的化合物的研究重点关注开发耐沉淀溶液制剂以增加体内暴露,表明制剂策略在药物开发早期阶段的重要性 (Burton et al., 2012)。这项研究可以指导制备“(6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-基)(3-((5-氟嘧啶-2-基)氧基)吡咯烷-1-基)甲苯酮”以提高生物利用度。
抗菌和抗增殖活性
具有结构相似性的化合物已被研究其抗菌和抗增殖活性,为潜在的生物医学应用提供了一瞥。例如,已经记录了新杂环的合成、抗菌和抗增殖活性以及分子对接和计算研究,强调了此类分子的治疗潜力 (Fahim et al., 2021)。这表明了在抗菌和癌症研究背景下研究目标化合物的途径。
光化学性质
已经探索了相关化合物(如嘧啶 N-氧化物)的光化学,揭示了有趣的光解产物和机理 (Roeterdink & Plas, 1976)。这些研究可以为理解“(6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-基)(3-((5-氟嘧啶-2-基)氧基)吡咯烷-1-基)甲苯酮”的光化学行为及其在光化学驱动反应或过程中的潜在应用提供基础知识。
安全和危害
未来方向
The future directions for research on this compound could include further investigation of its biological activity, particularly its potential as a PDE4B inhibitor . Additionally, studies could be conducted to optimize its synthesis and to explore its physical and chemical properties in more detail.
属性
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O3/c16-10-7-17-15(18-8-10)24-11-2-4-20(9-11)14(22)12-6-13-21(19-12)3-1-5-23-13/h6-8,11H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHBUFSSWNPBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=NC=C(C=N4)F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。